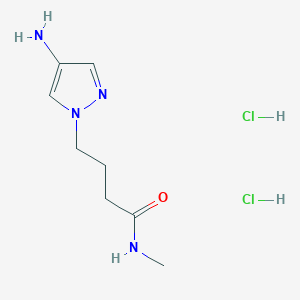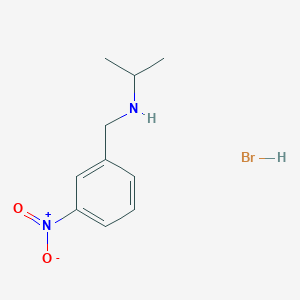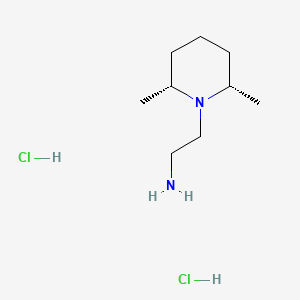![molecular formula C15H20ClNO2 B3107227 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride CAS No. 1609406-36-1](/img/structure/B3107227.png)
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride
Übersicht
Beschreibung
“2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride” is a chemical compound with the CAS Number: 1609406-36-1 . It has a molecular weight of 281.78 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14 (13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It is typically stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Probing the Effect of Arm Length and Molecular Interactions
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride exhibits interesting properties when it comes to the synthesis and structure of Cu(II) complexes. The study by Keypour et al. (2015) demonstrates how the arm length and the presence of various molecular groups, like the 3-hydroxypropyl arm, influence the formation and stability of these complexes. This research offers insight into the structural nuances and how minor changes can significantly impact the coordination sphere of metal ions in these complexes (Keypour et al., 2015).
Fluorescence Derivatization of Amino Acids
Frade et al. (2007) explored the application of naphthalene derivatives in fluorescence derivatization, particularly focusing on amino acids. This research highlights how the structural attributes of this compound can be utilized for enhancing the fluorescence properties of amino acid derivatives, thereby expanding its applications in biological assays (Frade et al., 2007).
Exploring Chirality and Molecular Interactions
The work by Seurre et al. (2004) delves into the effects of chirality and molecular interactions, particularly looking at hydrogen bonding and its role in the formation of complexes involving this compound. The study offers a comprehensive analysis of the intermolecular and intramolecular forces at play, contributing to our understanding of the molecular behavior of such compounds (Seurre et al., 2004).
Structural Study of Hydrogen-Bonded Complexes
Continuing the exploration of molecular interactions, another study by Seurre et al. (2004) focuses on hydrogen-bonded complexes, particularly between 2-naphthyl-1-ethanol and 2-aminoethanol derivatives. This research provides valuable insights into the formation of these complexes, their isomeric forms, and the influence of different molecular groups on the stability and structure of the complexes (Seurre et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-naphthalen-2-yloxypropylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXZSLUUCYPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)


![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)




![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
amine hydrochloride](/img/structure/B3107228.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)